molecular formula C15H15N3O3S B2752028 N'-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)oxamide CAS No. 838867-07-5

N'-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)oxamide

Cat. No. B2752028
CAS RN: 838867-07-5
M. Wt: 317.36
InChI Key: ASUSHZSFFZNPFI-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)oxamide, commonly known as ATSO, is a chemical compound that belongs to the oxamide family. The compound has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Antiallergy Activity

  • A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally related to N'-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)oxamide, revealed potent antiallergy activity in a rat model. These compounds showed significant effectiveness compared to disodium cromoglycate, a known antiallergy agent (Hargrave, Hess, & Oliver, 1983).

Analgesic and Anti-inflammatory Activity

  • Derivatives of N'-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)oxamide have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents. These derivatives exhibited significant activity at 10 mg/kg dose (Deep, Jain, Sharma, Phogat, & Malhotra, 2012).

Antimicrobial Activity

  • Research has shown that certain N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides, which are structurally similar to N'-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)oxamide, possess potent antimicrobial activity against various bacterial and fungal species (Incerti et al., 2017).

Anticancer Activity

  • A study on thiophene derivatives related to N'-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)oxamide found that these compounds have promising in vitro anticancer activity against various cell lines, highlighting their potential in cancer treatment research (Atta & Abdel‐Latif, 2021).

Synthesis Efficiency

  • A novel synthetic approach using OxymaPure/DIC reagent demonstrated efficient synthesis of α-ketoamide derivatives related to N'-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)oxamide, enhancing both yield and purity of these compounds (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Structural and Biological Assessment

  • Microwave-assisted synthesis has been employed for efficient and rapid production of derivatives structurally similar to N'-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)oxamide, with assessments indicating their potential as antimicrobial agents (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

Molecular Docking Studies

  • Molecular docking studies on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a compound structurally related to N'-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)oxamide, have been conducted to understand its binding with lung cancer proteins, highlighting its potential in cancer research (Cakmak, Demircioğlu, Uzun, Veyisoğlu, Yakan, & Ersanli, 2022).

properties

IUPAC Name

N'-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10(19)17-11-4-6-12(7-5-11)18-15(21)14(20)16-9-13-3-2-8-22-13/h2-8H,9H2,1H3,(H,16,20)(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUSHZSFFZNPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-acetamidophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

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